![molecular formula C13H10ClFN2O B1320413 N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide CAS No. 926200-19-3](/img/structure/B1320413.png)
N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide
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Overview
Description
“N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide” is an organic compound that contains an amide functional group. The molecule consists of a benzamide core with a fluorine atom and an amino group attached to the benzene ring, and a chlorine atom attached to the carbon of the amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (5-amino-2-fluorophenylamine) with 4-chlorobenzoyl chloride, a common method for preparing amides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the three-dimensional arrangement of atoms .Chemical Reactions Analysis
As an amide, this compound would be expected to undergo reactions characteristic of this functional group. For example, it could be hydrolyzed to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally. These properties would be influenced by factors such as the presence of polar functional groups and the overall shape and size of the molecule .Scientific Research Applications
Development of Small-Molecule Activators
This compound has been instrumental in the development of novel small-molecule activators of enzymes such as Pyruvate Kinase Muscle Isozyme 2 (PKM2). These activators are designed to reduce apoptosis in cells, particularly photoreceptor cells, which is a promising strategy for neuroprotection and treatment of eye diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCFYPRYHWFMOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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